1-(3-Chloropropyl)pyrrolidine
Description
Overview of Pyrrolidine-Containing Compounds in Chemical Sciences
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in the chemical sciences, recognized for its prevalence in nature and its extensive utility in synthetic applications. tandfonline.comlifechemicals.com This saturated heterocyclic motif is a cornerstone in modern medicinal chemistry and is present in numerous natural products, including alkaloids like nicotine, and bioactive molecules. tandfonline.comnih.govfrontiersin.org The significance of the pyrrolidine scaffold stems from several key chemical and structural features. Its non-planar, puckered conformation provides a three-dimensional structure that is advantageous for exploring pharmacophore space in drug design. nih.govresearchgate.netnih.gov This 3D coverage, a phenomenon known as "pseudorotation," combined with the potential for stereogenicity at its carbon atoms, allows for the creation of diverse molecular shapes that can interact with biological targets like proteins and enzymes with high specificity. nih.govresearchgate.net
The pyrrolidine nucleus is a favored scaffold in pharmaceutical sciences, appearing in many drugs approved by the U.S. Food and Drug Administration (FDA). lifechemicals.comnih.gov Its physicochemical properties, such as hydrophilicity, basicity, and structural rigidity, can be fine-tuned through substitution, enhancing pharmacokinetic profiles by improving bioavailability and metabolic stability. tandfonline.com Beyond its role in medicinal chemistry, the pyrrolidine scaffold is crucial in asymmetric organocatalysis. acs.orgmdpi.com Chiral pyrrolidine derivatives, most notably proline and its analogues, are highly effective organocatalysts for a wide range of stereoselective transformations, including aldol (B89426) condensations, Michael additions, and Mannich reactions. acs.orgnuph.edu.uamdpi.com These catalysts operate via enamine or iminium ion intermediates, providing a powerful, metal-free method for constructing complex chiral molecules. nuph.edu.uabeilstein-journals.org
1-(3-Chloropropyl)pyrrolidine is primarily utilized in synthetic chemistry as an alkylating agent. Its structure, featuring a nucleophilic pyrrolidine ring and an electrophilic 3-chloropropyl chain, makes it a versatile building block for introducing the 3-(pyrrolidin-1-yl)propyl moiety onto various substrates. This functional group is incorporated into a wide array of molecules being explored in medicinal chemistry and materials science.
Historically, the application of this compound and its hydrochloride salt has been as a key intermediate in the synthesis of more complex molecules. For instance, it is used in the N-alkylation of various heterocyclic and aromatic compounds. Research has shown its utility in preparing derivatives of indenoisoquinolines, which are investigated as topoisomerase inhibitors, and in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. mdpi.comacs.org In these syntheses, the compound serves as the electrophilic partner in nucleophilic substitution reactions, typically with phenols, amines, or other nucleophiles, to form a new carbon-nitrogen or carbon-oxygen bond. acs.org
A significant mechanistic study on its reactivity revealed that the alkylation process does not proceed directly. acs.orgnih.govexlibrisgroup.com Instead, this compound undergoes a slow intramolecular cyclization to form a highly reactive azetidinium ion intermediate (4-azoniaspiro[3.4]octane). acs.orgnih.govexlibrisgroup.com This transient species is the actual alkylating agent, reacting rapidly with nucleophiles. acs.orgnih.govexlibrisgroup.com This understanding is crucial for controlling reaction kinetics and minimizing the formation of impurities in pharmaceutical manufacturing, such as in the synthesis of the drug cediranib (B1683797). acs.orgnih.gov
Research Rationale and Scope
Furthermore, while its role as a building block is established, exploration of its own potential biological activities or more diverse applications in materials science remains limited. The literature points to a need for more direct mechanistic and quantitative kinetic studies to better predict its behavior in various synthetic contexts.
The primary contribution of this compound to advanced organic synthesis is its role as a key electrophilic building block for introducing the pyrrolidinylpropyl group. This moiety is found in a number of pharmacologically active compounds. For example, it has been incorporated into molecules designed as dual topoisomerase I–tyrosyl-DNA phosphodiesterase I inhibitors and Spindlin1 inhibitors, which are relevant targets in cancer therapy. acs.orgresearchgate.net It has also been used to synthesize tetrazole derivatives with antifungal activity and PARP inhibitors. mdpi.comresearchgate.net The compound's utility lies in its ability to connect a basic nitrogenous scaffold (pyrrolidine) via a flexible propyl linker, a common strategy in drug design to optimize binding to biological targets. nih.gov
In materials science, the application of this compound is less documented but holds potential. The pyrrolidine group can be used to functionalize polymers, introducing sites for quaternization to create anion-exchange membranes or to modify the surface properties of materials. researchgate.netacs.org Compounds with similar structures, such as 1-(3-Aminopropyl)pyrrolidine, are used to modify polymers to enhance properties like flexibility and durability. By extension, this compound serves as a precursor for such functionalizations, enabling the development of functional polymers and materials for applications ranging from catalysis to energy devices. acs.orgdokumen.pub
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClN |
| Molecular Weight | 147.65 g/mol |
| CAS Number | 39743-20-9 |
| Appearance | Liquid |
Note: Data sourced from publicly available chemical databases. Physical properties like boiling point can vary with pressure.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 1,4-dideoxy-1,4-imino-d-ribitol |
| 1-(3-Aminopropyl)pyrrolidine |
| This compound |
| This compound hydrochloride |
| 4-azoniaspiro[3.4]octane |
| aegyptolidine A |
| aniracetam |
| anisomycin |
| asunaprevir |
| bepridil |
| (R)-bgugaine |
| captopril |
| cediranib |
| cefiderocol |
| clemastine |
| clindamycin |
| cuscohygrine |
| daridorexant |
| enalapril |
| ethosuximide |
| futibatinib |
| gemifloxacin |
| glycopyrronium bromide |
| hygrine |
| nicotine |
| pacritinib |
| preussin |
| procyclidine |
| proline |
| raclopride |
| rolipram |
| ruspolinone |
| scalusamides A |
| sulpiride |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloropropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c8-4-3-7-9-5-1-2-6-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRTXTPFQKHSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462191 | |
| Record name | 1-(3-Chloropropyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39743-20-9 | |
| Record name | 1-(3-Chloropropyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLOROPROPYL)-PYRROLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 3 Chloropropyl Pyrrolidine and Its Derivatives
Established Synthetic Routes to the Pyrrolidine (B122466) Core
The construction of the pyrrolidine nucleus can be achieved through several reliable synthetic strategies, including intramolecular cyclization and N-alkylation reactions.
Intramolecular cyclization represents a powerful approach for forming the pyrrolidine ring, leveraging a tethered nucleophile and electrophile within the same molecule to facilitate ring closure.
A direct and effective method for synthesizing substituted pyrrolidines involves the intramolecular cyclization of N-(3-chloropropyl)imines. rsc.orgresearchgate.net In this approach, the imine precursors are readily prepared from the condensation of corresponding carbonyl compounds with 3-chloropropylamine (B7771022) hydrochloride. mdpi.orgthieme-connect.de
A notable example of this strategy involves a chlorine-lithium exchange reaction. mdpi.org N-(3-chloropropyl)imines are treated with an excess of lithium powder and a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB) in tetrahydrofuran (B95107) (THF) at low temperatures. mdpi.org This process generates a functionalized organolithium intermediate which then undergoes an intramolecular addition to the imine group, leading to the formation of the pyrrolidine ring after hydrolysis. mdpi.org The reaction is thought to proceed without affecting the imine functionality during the chlorine-lithium exchange. mdpi.org
This method has been successfully applied to synthesize a range of substituted pyrrolidines, including the natural alkaloid nornicotine. mdpi.org
Table 1: Synthesis of Substituted Pyrrolidines via Cyclization of N-(3-chloropropyl)imines Data sourced from Yus et al., 2001. mdpi.org
| Starting Imine (1) | R¹ | R² | Product (2) | Yield (%) |
|---|---|---|---|---|
| 1a | Ph | H | 2a (2-Phenylpyrrolidine) | 85 |
| 1b | 4-MeC₆H₄ | H | 2b (2-(p-tolyl)pyrrolidine) | 82 |
| 1c | 4-MeOC₆H₄ | H | 2c (2-(4-Methoxyphenyl)pyrrolidine) | 80 |
| 1d | Ph | Me | 2d (2-Methyl-2-phenylpyrrolidine) | 75 |
| 1e | -(CH₂)₅- | - | 2e (1-Azaspiro[4.5]decane) | 78 |
| 1f | n-Pr | H | 2f (2-Propylpyrrolidine) | 60 |
| 1h | 3-Pyridyl | H | 2'h (N-Benzoyl-nornicotine) | 55 |
Azetidinium ions are strained, four-membered nitrogen-containing heterocyclic cations that serve as versatile intermediates in organic synthesis. nih.gov They are particularly useful for generating substituted pyrrolidines through ring-expansion reactions. nih.govresearchgate.net
Kinetic and mechanistic studies have shown that 1-(3-Chloropropyl)pyrrolidine itself undergoes a slow intramolecular cyclization to form a spirocyclic azetidinium ion, specifically 4-azoniaspiro[3.4]octane. nih.govacs.orgresearchgate.net This cation is the true, highly reactive alkylating agent in certain reactions, such as the synthesis of the drug cediranib (B1683797). nih.govacs.org The formation of this intermediate is a critical step, and its competence as the reactive species has been confirmed by isolating it as a tetraphenylborate (B1193919) salt and demonstrating its rapid reaction with phenolic substrates. nih.govresearchgate.net
More broadly, the ring expansion of azetidinium salts is a recognized strategy for pyrrolidine synthesis. researchgate.net For instance, N-benzyl- and N-benzhydrylazetidinium salts can undergo a Stevens rearrangement when treated with a strong base like potassium tert-butoxide, expanding the four-membered ring to a five-membered pyrrolidine ring. researchgate.net This transformation highlights the utility of azetidinium intermediates in constructing more complex heterocyclic systems.
N-Alkylation is a fundamental reaction for modifying the nitrogen atom of the pyrrolidine ring. The compound this compound is an effective alkylating agent, introducing the N-(pyrrolidin-1-yl)propyl moiety onto various nucleophiles.
A specific application of N-alkylation is the synthesis of tetrazole derivatives that incorporate a pyrrolidine scaffold. nih.gov In this synthetic route, various 2-arylpyrrolidines are reacted with 1-(3-chloropropyl)-5-aryl-2H-tetrazoles. nih.govresearchgate.net This reaction proceeds as a standard N-alkylation, where the secondary amine of the 2-arylpyrrolidine acts as a nucleophile, displacing the chloride from the chloropropyl chain of the tetrazole reagent. nih.gov
The reactions are typically carried out over 48 hours and provide the desired products in satisfactory yields, generally ranging from 53% to 70%. nih.govresearchgate.net This method allows for the combination of different substituents on both the pyrrolidine and tetrazole rings, enabling the creation of a library of diverse compounds for further study. nih.gov
Table 2: Examples of Synthesized Tetrazole-Pyrrolidine Derivatives Data sourced from Łukowska-Chojnacka et al., 2019. nih.gov
| Compound ID | Pyrrolidine Substituent (Aryl) | Tetrazole Substituent (Aryl) | Product Name |
|---|---|---|---|
| 3aA | Phenyl | Phenyl | 5-Phenyl-2-[3-(2-phenylpyrrolidin-1-yl)propyl]-2H-tetrazole |
| 3aC | 3-Methylphenyl | Phenyl | 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole |
| 3cD | 4-Fluorophenyl | 4-Chlorophenyl | 5-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propyl]-2H-tetrazole |
| 3cE | 4-Chlorophenyl | 4-Chlorophenyl | 5-(4-Chlorophenyl)-2-{3-[2-(4-chlorophenyl)pyrrolidin-1-yl]propyl]-2H-tetrazole |
The alkylation of phenols with this compound to form aryl ethers is a significant synthetic transformation, exemplified by the final step in the synthesis of cediranib, a VEGF inhibitor. nih.govacs.org In this process, a phenol (B47542) is deprotonated with a base, such as potassium carbonate, to form a phenoxide, which then acts as a nucleophile. acs.org The phenoxide attacks the alkyl halide, this compound, to generate the final ether product. nih.gov
Detailed investigation into this reaction has revealed that it does not proceed by a simple direct Sₙ2 displacement of the chloride by the phenoxide. nih.govacs.org Instead, the reaction mechanism involves the initial formation of the 4-azoniaspiro[3.4]octane cation from this compound, as discussed previously. nih.govresearchgate.net This highly electrophilic azetidinium ion is then rapidly attacked by the phenoxide nucleophile in a ring-opening reaction to yield the desired product. nih.gov This mechanistic understanding is crucial for optimizing reaction conditions and controlling the formation of impurities. nih.govacs.org
Table 3: Key Reactants and Product in the Synthesis of Cediranib Data sourced from Ashworth et al., 2018. nih.govacs.orgacs.org
| Role | Compound Name | Structure |
|---|---|---|
| Phenolic Substrate | Indolphenol (2) | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol |
| Alkylating Agent | This compound (3) | This compound |
| Intermediate | Azetidinium ion (4) | 4-Azoniaspiro[3.4]octane |
| Final Product | Cediranib (1) | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(pyrrolidin-1-yl)propoxy]quinazoline |
Direct Amination Approaches
Direct amination represents a fundamental strategy for the synthesis of this compound and its derivatives. The most straightforward method involves the direct alkylation of pyrrolidine. This is a nucleophilic substitution reaction where pyrrolidine attacks an electrophilic 3-carbon chain bearing a leaving group. A common route is the reaction of pyrrolidine with 1,3-dichloropropane (B93676) or 3-chloropropyl chloride in a polar aprotic solvent. Another variant involves the reaction between pyrrolidine and 3-chloropropanol.
More advanced direct amination methods focus on the formation of the pyrrolidine ring itself through intramolecular C-H amination. Transition-metal-free approaches utilizing molecular iodine (I₂) as the sole oxidant have been developed to facilitate the direct δ-amination of sp³ C-H bonds, providing an efficient route to pyrrolidine derivatives from accessible substrates. organic-chemistry.org Similarly, copper-catalyzed methods enable the intramolecular amination of unactivated C(sp³)-H bonds under mild conditions, yielding pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org Iron-catalyzed systems have also been shown to be effective for both intermolecular and intramolecular sp³ C-H amination using various azide (B81097) precursors. organic-chemistry.org
A notable reaction involves the cyclization of N-(3-chloropropyl)imines in the presence of lithium, where the imine acts as an electrophile to form the pyrrolidine ring. rsc.org Furthermore, studies on the alkylation of phenols with this compound have shown that the reaction proceeds through an azetidinium ion intermediate, which is formed via a slow intramolecular cyclization of the starting material before reacting with the nucleophile. nih.govacs.org
Novel and Emerging Synthetic Techniques
Recent advancements in synthetic chemistry have introduced novel techniques that offer greater efficiency, control, and access to complex pyrrolidine structures.
Transition metal catalysis is a powerful tool for constructing the pyrrolidine ring and its derivatives. researchgate.net Various metals have been employed to facilitate these transformations.
Copper Catalysis: Copper-catalyzed reactions are prominent in pyrrolidine synthesis. One such method is the intermolecular carboamination of vinylarenes and 1,3-dienes with potassium N-carbamoyl-β-aminoethyltrifluoroborates. nih.gov This reaction proceeds through a stepwise oxidative coupling sequence, initiated by the copper(II)-catalyzed oxidation of the alkylborane to an alkyl radical, which then adds to the styrene (B11656) or diene. nih.gov This provides a direct route to 2-aryl- and 2-vinylpyrrolidines. nih.gov
Palladium Catalysis: Palladium catalysts are widely used due to their versatility. researchgate.net For instance, the enantioselective α-arylation of N-Boc-pyrrolidine can be achieved through palladium-catalyzed cross-coupling of α-zincated N-Boc-pyrrolidine with aryl halides. researchgate.net This method allows for the stereospecific construction of enantioenriched α-arylpyrrolidines. researchgate.net
Iron Catalysis: As an earth-abundant and inexpensive metal, iron has gained traction in catalysis. nih.gov Iron(II) chloride has been used to catalyze tandem cyclization/cross-coupling reactions of alkyl iodides with aryl Grignard reagents to produce arylmethyl-substituted pyrrolidines. nih.gov
Rhodium Catalysis: Rhodium complexes have been utilized in the hydrogenation of substituted pyrrole (B145914) systems. This method can fully reduce the aromatic ring with excellent diastereoselectivity, creating up to four new stereocenters in a single step to yield highly functionalized pyrrolidines. acs.orgresearchgate.net
| Catalyst/Metal | Reaction Type | Substrates | Products | Key Features | Reference |
|---|---|---|---|---|---|
| Copper(II) | Intermolecular Carboamination | Vinylarenes, Potassium β-aminoethyltrifluoroborates | 2-Arylpyrrolidines | Occurs via radical intermediates; forms simple N-carbamoyl pyrrolidines. | nih.gov |
| Palladium(II) Acetate | α-Arylation Cross-Coupling | α-Zincated N-Boc-pyrrolidine, Aryl halides | α-Aryl N-Boc-pyrrolidines | Stereospecific coupling with excellent enantiospecificity. | researchgate.net |
| Iron(II) Chloride | Tandem Cyclization/Cross-Coupling | Alkyl iodides with olefinic groups, Aryl Grignard reagents | Arylmethyl-substituted pyrrolidines | Utilizes an inexpensive, earth-abundant metal catalyst. | nih.gov |
| Rhodium-on-Alumina | Heterogeneous Catalytic Hydrogenation | Highly substituted pyrroles | Functionalized pyrrolidines | High diastereoselectivity; can form up to four stereocenters. | acs.orgresearchgate.net |
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful alternative to metal catalysis, particularly for asymmetric synthesis. ingentaconnect.com
Cycloaddition reactions of azomethine ylides are a direct method for synthesizing the pyrrolidine core. ingentaconnect.com Organocatalysts such as prolines, thioureas, and phosphoric acids have been successfully incorporated into these reactions, providing an alternative route to chiral pyrrolidines. ingentaconnect.com These catalysts can activate one or both reacting partners, leading to highly stereoselective transformations. ingentaconnect.com
A notable example is the organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence. This method has been used for the asymmetric synthesis of highly functionalized trifluoromethyl-substituted pyrrolidines with high yields and excellent stereoselectivities. rsc.org Cinchona-alkaloid derived thiourea (B124793) organocatalysts have also been effective in catalyzing the enantioselective conjugate addition of nitromethane (B149229) to alkylidene malonates, offering a new pathway to substituted pyrrolidine-3-carboxylic acid derivatives. rsc.org
| Catalyst Type | Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Proline Derivatives, Thioureas | [3+2] Cycloaddition | Azomethine ylides, Alkenes | Provides alternative access to chiral pyrrolidines; avoids metal catalysts. | ingentaconnect.com |
| Secondary Amines | Domino Michael/Mannich [3+2] Cycloaddition | α,β-Unsaturated ketones, Amino acid derivatives | Produces highly functionalized pyrrolidines with multiple stereocenters. | rsc.org |
| Cinchona-Alkaloid Thioureas | Conjugate Addition | Nitromethane, Alkylidene malonates | Highly enantioselective route to pyrrolidine-3-carboxylic acid derivatives. | rsc.org |
| Chiral Phosphoric Acid | Intramolecular aza-Michael Reaction | Protected amines with α,β-unsaturated thioesters | Effective for synthesizing spirocyclic pyrrolidines with high enantioselectivity. | whiterose.ac.uk |
The use of light and electricity provides unique, often milder, pathways for constructing pyrrolidine rings.
Photochemical methods harness visible light to initiate reactions. One reported strategy is the visible-light-mediated annulation of amines with alkenes to access chloromethylated pyrrolidines in good yields and high diastereoselectivities. thieme-connect.com This reaction takes advantage of the electrophilicity of in-situ generated amidyl radicals. thieme-connect.com Another approach involves a photo-promoted ring contraction of pyridines using a silylborane to afford pyrrolidine derivatives, proceeding through a vinylazomethine ylide intermediate. nih.gov A practical photochemical in-flow synthesis of 2,4-methanopyrrolidines, which are rigid analogues of pyrrolidines, has been developed using an intramolecular [2+2]-cycloaddition. acs.org
Electrochemical methods offer a green and controllable alternative to traditional reagents. A selective electrochemical aminoxyl-mediated Shono-type oxidation of pyrrolidines has been developed to produce pyrrolidinones (lactams) with high selectivity and functional group compatibility. organic-chemistry.org This method uses a cost-effective stainless-steel cathode and can be a scalable alternative to other oxidation methods. organic-chemistry.org The Shono oxidation of pyrrolidine derivatives creates N,O-acetal intermediates that are versatile building blocks for further functionalization. nih.gov
Stereoselective Synthesis and Chiral Induction
Creating specific stereoisomers is crucial for the synthesis of bioactive molecules. Numerous asymmetric strategies have been developed to control the stereochemistry of the pyrrolidine ring.
Asymmetric synthesis aims to produce chiral molecules with a high excess of one enantiomer or diastereomer.
Substrate-Controlled Diastereoselective Synthesis: The hydrogenation of highly substituted pyrrole systems using a heterogeneous catalyst like rhodium-on-alumina can be highly diastereoselective. acs.orgresearchgate.net An existing stereocenter on a substituent can direct the subsequent reduction of the pyrrole ring, leading to the formation of multiple new stereocenters with high relative stereochemical control. acs.org
Catalyst-Controlled Enantioselective Synthesis: This is the most common approach. Organocatalysis is particularly powerful here. As mentioned, organocatalytic domino reactions can create pyrrolidines with three contiguous stereogenic centers with excellent stereoselectivity. rsc.org Chiral phosphoric acids can catalyze intramolecular asymmetric aza-Michael reactions to form spirocyclic pyrrolidines in high yields and enantioselectivity. whiterose.ac.uk Similarly, enantioselective [3+2] cycloadditions of alkenes with isocyanoacetates, catalyzed by chiral complexes, can produce pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters with excellent enantioselectivity. rsc.org
Metal-Catalyzed Asymmetric Synthesis: Chiral ligands are used in conjunction with metal catalysts to induce asymmetry. Palladium-catalyzed α-arylation of N-Boc-pyrrolidine can be performed enantioselectively by using a strong base in the presence of a chiral ligand. researchgate.net
| Methodology | Catalyst/Reagent | Key Outcome | Example Application | Reference |
|---|---|---|---|---|
| Diastereoselective Hydrogenation | Rhodium-on-Alumina | High diastereoselectivity (single diastereomer reported) | Reduction of highly substituted pyrroles to complex pyrrolidines. | acs.orgresearchgate.net |
| Organocatalytic Domino Reaction | Secondary Amine | High yields and excellent stereoselectivities | Synthesis of trifluoromethyl-substituted pyrrolidines. | rsc.org |
| Asymmetric aza-Michael Reaction | Chiral Phosphoric Acid | High yields and enantioselectivity | Synthesis of spirocyclic pyrrolidines and natural products. | whiterose.ac.uk |
| Enantioselective [3+2] Cycloaddition | Chiral Gold(I) or Silver(I) complexes | Excellent enantioselectivity (>95% ee) | Synthesis of pyrrolidines with quaternary stereocenters. | rsc.org |
| Palladium-Catalyzed α-Arylation | Palladium catalyst with chiral ligand | Highly enantioenriched products | Formation of α-arylated N-Boc pyrrolidines. | researchgate.net |
Diastereoselective and Enantioselective Transformations
The synthesis of chiral pyrrolidine derivatives from precursors like this compound is of significant interest due to the prevalence of the pyrrolidine motif in biologically active compounds and catalysts. mdpi.com Diastereoselective and enantioselective transformations allow for the precise control of stereochemistry, which is crucial for the biological activity and efficacy of pharmaceutical agents. mappingignorance.org Methodologies to achieve this control include asymmetric deprotonation, catalytic cycloadditions, and substrate-controlled cyclizations.
One prominent strategy for the enantioselective synthesis of 2-substituted pyrrolidines involves the asymmetric deprotonation of N-Boc protected amines containing a 3-chloropropyl group, followed by intramolecular cyclization. The use of a chiral ligand, such as (-)-sparteine, in conjunction with an organolithium base like sec-butyllithium (B1581126) (s-BuLi), can induce high levels of enantioselectivity. acs.org This reaction proceeds through an asymmetric deprotonation to form an enantioenriched organolithium intermediate, which cyclizes before racemization can occur. acs.org The choice of solvent has been shown to be critical, with toluene (B28343) often providing the best results. acs.org This method has been successfully applied to the synthesis of various (S)-2-aryl-Boc-pyrrolidines with high enantiomeric excesses (ee). acs.org
Table 1: Enantioselective Synthesis of (S)-2-Aryl-Boc-Pyrrolidines via Asymmetric Deprotonation acs.org
| Entry | Aryl Group | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Phenyl | (S)-2-Phenyl-Boc-pyrrolidine | 75 | 96 |
| 2 | p-Chlorophenyl | (S)-2-(p-Chlorophenyl)-Boc-pyrrolidine | 65 | 95 |
| 3 | p-Fluorophenyl | (S)-2-(p-Fluorophenyl)-Boc-pyrrolidine | 68 | 94 |
| 4 | p-Methylphenyl | (S)-2-(p-Methylphenyl)-Boc-pyrrolidine | 71 | 84 |
| 5 | m-Methoxyphenyl | (S)-2-(m-Methoxyphenyl)-Boc-pyrrolidine | 46 | 96 |
| 6 | 1-Naphthyl | (S)-2-(1-Naphthyl)-Boc-pyrrolidine | 70 | 95 |
| 7 | 2-Thienyl | (S)-2-(2-Thienyl)-Boc-pyrrolidine | 51 | 96 |
Reactions performed using (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(-)-sparteine in toluene.
Another powerful technique is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which provides a direct route to highly substituted pyrrolidines. mappingignorance.org These reactions can create up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.orgchemistryviews.org The choice of metal catalyst and chiral ligand is crucial in determining the stereochemical outcome. For instance, silver(I) and copper(I) catalysts have been used to control whether the exo or endo adduct is formed with high stereoselectivity. mappingignorance.org In a related approach, the [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag₂CO₃, yields densely substituted proline derivatives with excellent diastereoselectivity. chemistryviews.orgnih.gov The sulfinyl group acts as a potent chiral auxiliary, directing the stereochemical course of the reaction. nih.gov
Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is another effective method for constructing chiral pyrrolidines. nih.gov Novel phosphoramidite (B1245037) ligands have been developed to achieve high yields and enantioselectivities for a broad range of imine substrates. nih.gov Furthermore, palladium-catalyzed enantio- and diastereoselective reactions that proceed via intramolecular nucleopalladation of a tethered amine have been developed. This forms the pyrrolidine ring and generates an intermediate that can be trapped by an external nucleophile, leading to diverse and highly functionalized products. nih.gov
The principle of "memory of chirality" (MoC) has been exploited for the enantiospecific cyclization of α-amino acid derivatives. polimi.it For example, methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate can be cyclized to its corresponding 2-methylproline derivative. polimi.it Despite proceeding through a planar enolate intermediate, the chirality of the starting material is retained in the product. This process has been optimized using flow chemistry, which allows for better control of reaction conditions and leads to high enantiospecificity and productivity. polimi.it
Other notable diastereoselective methods include multicomponent reactions. A Ytterbium triflate (Yb(OTf)₃)-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters generates pyrrolidines with a high degree of cis-diastereoselectivity at the 2- and 5-positions. organic-chemistry.org Additionally, a one-pot nitro-Mannich/hydroamination cascade reaction, using a combination of base and gold(I) catalysis, affords substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities. rsc.org
Table 2: Overview of Stereoselective Methodologies for Pyrrolidine Synthesis
| Methodology | Key Reagents/Catalysts | Stereocontrol | Typical Products | Reference(s) |
|---|---|---|---|---|
| Asymmetric Deprotonation | s-BuLi, (-)-sparteine | Enantioselective | (S)-2-Aryl-Boc-pyrrolidines | acs.org, researchgate.net |
| [3+2] Cycloaddition | Ag₂CO₃, Chiral N-tert-butanesulfinylazadienes | Diastereoselective | Densely substituted proline derivatives | nih.gov, chemistryviews.org |
| Pd-Catalyzed [3+2] Cycloaddition | Pd(0), Phosphoramidite ligands | Enantioselective | Substituted pyrrolidines | nih.gov |
| Pd-Catalyzed Amination | Pd(CH₃CN)₂Cl₂, CuCl, PrQuinox | Enantio- and Diastereoselective | Functionalized pyrrolidines | nih.gov |
| Memory of Chirality Cyclization | LiN(SiMe₃)₂, Flow reactor | Enantiospecific | 2-Alkylproline derivatives | polimi.it |
| Three-Component Reaction | Yb(OTf)₃ | Diastereoselective (cis) | 2,5-Disubstituted pyrrolidines | organic-chemistry.org |
These advanced synthetic strategies provide versatile and powerful tools for accessing a wide array of optically active this compound derivatives and related structures, which are essential for the development of new therapeutics and chiral technologies.
Reaction Mechanisms and Mechanistic Investigations Involving 1 3 Chloropropyl Pyrrolidine
Nucleophilic Substitution Reactions
The presence of a terminal chlorine atom on the propyl chain makes 1-(3-chloropropyl)pyrrolidine a substrate for nucleophilic substitution reactions. cymitquimica.comvulcanchem.comcymitquimica.com In these reactions, a nucleophile replaces the chloride ion, forming a new covalent bond. The nature of the nucleophile, the reaction conditions, and the solvent all play a critical role in determining the reaction's outcome and pathway.
The reactivity of the chloropropyl group is central to the utility of this compound in organic synthesis. The terminal carbon atom bonded to the chlorine is electrophilic and thus susceptible to attack by nucleophiles. cymitquimica.com In many applications, the key transformation involves the displacement of the chloride, which is a good leaving group.
Research into related compounds, such as (arylmethyl)(3-chloropropyl)-Boc-amines, has shown that the 3-chloropropyl moiety is highly disposed to intramolecular cyclization upon activation of a nearby position (e.g., through deprotonation). acs.org This inherent tendency to cyclize is a dominant feature of its reactivity profile. In the context of alkylating a phenol (B47542) for the synthesis of the drug cediranib (B1683797), investigations revealed that the reaction does not proceed by direct intermolecular substitution. acs.orgnih.govacs.org Instead, the reactivity is mediated by an intramolecular transformation of the this compound molecule itself.
A pivotal question in the reaction mechanisms of this compound is the competition between intramolecular and intermolecular reaction pathways.
Intermolecular Pathway: A direct SN2 reaction where an external nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion.
Intramolecular Pathway: The nitrogen atom of the pyrrolidine (B122466) ring acts as an internal nucleophile, attacking the terminal carbon of the chloropropyl chain to form a cyclic intermediate. acs.orgnih.govresearchgate.net
Cyclization Mechanisms and Kinetics
The dominant mechanistic pathway for reactions involving this compound is its intramolecular cyclization to form a strained, four-membered ring system containing a quaternary ammonium (B1175870) salt. This cyclic intermediate, an azetidinium ion, is the key reactive species.
In solution, the lone pair of electrons on the pyrrolidine nitrogen atom attacks the γ-carbon of the propyl chain, displacing the chloride ion in an intramolecular SN2 reaction. This process results in the formation of a spirocyclic quaternary ammonium cation known as 4-azoniaspiro[3.4]octane chloride. acs.orgnih.govresearchgate.net
This azetidinium ion is a highly reactive electrophile due to the ring strain of the four-membered azetidine (B1206935) ring and the positive charge on the nitrogen atom. Its formation is the crucial activating step. To definitively prove its role, researchers have successfully isolated this azetidinium ion as its tetraphenylborate (B1193919) salt. acs.orgnih.govacs.orgresearchgate.net Subsequent experiments demonstrated that the isolated azetidinium salt reacts rapidly with nucleophiles, such as the target phenoxide in the cediranib synthesis, confirming it as the competent intermediate in the alkylation reaction. acs.orgnih.govresearchgate.net The reaction of the azetidinium ion with a nucleophile proceeds via ring-opening, which relieves the ring strain and neutralizes the positive charge.
Kinetic investigations into the alkylation of phenols by this compound have been instrumental in elucidating the reaction mechanism. acs.orgnih.gov Studies conducted in 1-methyl-2-pyrrolidinone (B7775990) (NMP) established that the formation of the azetidinium ion from this compound is a slow, rate-limiting intramolecular cyclization. acs.orgacs.orgresearchgate.net The subsequent reaction of the highly reactive azetidinium ion with the phenoxide nucleophile is fast. acs.orgnih.gov
The rate of this cyclization is dependent on temperature, as shown by the kinetic data below.
| Temperature (°C) | Rate Constant (k₁) (s⁻¹) | Source |
|---|---|---|
| 60 | 1.1 x 10⁻⁴ | acs.org |
| 77 | 5.3 x 10⁻⁴ | acs.org |
Role as an Alkylating Agent
While this compound is classified as an alkylating agent, its function is more accurately described as a precursor, or pro-alkylating agent. acs.orgnih.gov The true, active alkylating species is the 4-azoniaspiro[3.4]octane (azetidinium) cation, which is generated in situ. acs.orgresearchgate.netacs.org
Activation (Rate-Limiting): Slow, intramolecular cyclization of this compound to form the azetidinium ion. acs.orgacs.org
Alkylation (Fast): Rapid nucleophilic attack on the azetidinium ion by a substrate (e.g., a phenol), leading to the opening of the four-membered ring and the formation of the final alkylated product. acs.orgnih.gov
A prominent example of this is the final step in the synthesis of cediranib, where this compound is used to alkylate a complex phenol. nih.govacs.orgacs.org Understanding that the azetidinium ion is the key intermediate allowed for the optimization of this process and control over the formation of impurities. acs.orgnih.gov
Mechanism of Alkylation in Complex Molecular Synthesis
The alkylation of nucleophiles with this compound is a key transformation for introducing the 1-propylpyrrolidine (B8136157) moiety into larger molecules. A prominent example that sheds light on this mechanism is the synthesis of cediranib, a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. The final step in its synthesis involves the alkylation of a phenol with this compound. chemrxiv.orgacs.org
Initially, this reaction was presumed to follow a classic Williamson ether synthesis pathway, which would involve a direct bimolecular nucleophilic substitution (SN2) reaction between the phenoxide and this compound. However, kinetic studies revealed that the reaction rate was independent of the concentration of the phenoxide nucleophile, which contradicts the expected second-order kinetics of an SN2 reaction. This observation pointed towards a more complex, multi-step mechanism.
Intensive mechanistic studies have provided compelling evidence that the reaction does not proceed via a direct SN2 attack on the chloropropyl chain. Instead, the reaction is understood to proceed through a two-step mechanism involving an initial intramolecular cyclization of this compound to form a highly reactive intermediate, the azetidinium ion (4-azoniaspiro[3.4]octane). chemrxiv.orgacs.org
The proposed mechanism is as follows:
Nucleophilic Ring-Opening: The highly reactive azetidinium ion is then rapidly attacked by the nucleophile (in the case of cediranib synthesis, the phenoxide). The nucleophile attacks one of the carbon atoms of the azetidinium ring, leading to its opening and the formation of the final alkylated product. chemrxiv.orgacs.org
This mechanistic pathway is supported by several key findings. The azetidinium ion has been successfully isolated as its tetraphenylborate salt. chemrxiv.orgacs.org Furthermore, when this isolated salt was reacted with the phenol, it led to the rapid formation of cediranib, confirming its competency as an intermediate in the reaction. chemrxiv.orgacs.org
Influence of Solvent and Reaction Conditions on Mechanism
Kinetic studies of the cediranib synthesis were conducted in 1-methyl-2-pyrrolidinone (NMP), a polar aprotic solvent. chemrxiv.orgacs.org In this solvent, the formation of the azetidinium ion was identified as the slow, rate-determining step. chemrxiv.orgacs.org The use of a polar aprotic solvent like NMP is advantageous as it can solvate the cationic intermediate, thereby stabilizing it and facilitating the reaction. However, the fact that the reaction rate is independent of the nucleophile concentration in NMP underscores that the cyclization is the bottleneck of the process under these conditions.
The ability to isolate the azetidinium ion from an aqueous solution by heating this compound suggests that the intramolecular cyclization can also occur in polar protic solvents. chemrxiv.orgacs.org Protic solvents, with their ability to form hydrogen bonds, could potentially influence the rate of both the cyclization and the subsequent nucleophilic attack.
The choice of base and temperature are also critical. In the synthesis of cediranib, potassium carbonate is used as the base to deprotonate the phenol, generating the nucleophilic phenoxide. The reaction is also carried out at elevated temperatures, which provides the necessary activation energy for the rate-limiting intramolecular cyclization step.
While the azetidinium ion mechanism is well-established in polar solvents like NMP, the reaction pathway in nonpolar solvents is less definitively characterized in the reviewed literature. In a nonpolar environment, the formation of a charged intermediate like the azetidinium ion would be less favorable. It is conceivable that under such conditions, a direct SN2 pathway might compete with or even dominate the cyclization-ring-opening mechanism, although this remains a topic for further investigation.
The table below summarizes the influence of various solvents and conditions on the synthesis of different compounds using this compound, as reported in various studies.
| Product/Reaction | Solvent | Base/Catalyst | Temperature | Mechanistic Notes |
| Cediranib | 1-Methyl-2-pyrrolidinone (NMP) | K₂CO₃ | Elevated | Rate determined by azetidinium ion formation. chemrxiv.orgacs.org |
| This compound | Toluene (B28343) | - | 40-60 °C | Synthesis of the reactant itself. researchgate.net |
| Tetrazole derivatives | Not specified | Not specified | Not specified | N-alkylation of 2-arylpyrrolidines. |
Interactive Data Table of Research Findings
| Product/Reaction | Solvent | Base/Catalyst | Temperature (°C) | Key Finding | Reference |
|---|---|---|---|---|---|
| Cediranib | 1-Methyl-2-pyrrolidinone (NMP) | K₂CO₃ | Elevated | Reaction proceeds via a rate-limiting formation of an azetidinium ion intermediate. | chemrxiv.org, acs.org, |
| Isolation of Azetidinium Ion | Water | Potassium tetraphenyl borate | Heating | Demonstrates the formation of the azetidinium intermediate in a protic solvent. | chemrxiv.org, acs.org |
| Synthesis of this compound | Toluene | None specified | 40-60 | Illustrates a common solvent for the preparation of the title compound. | researchgate.net |
| N-alkylation of 2-arylpyrrolidines | Not specified | Not specified | Not specified | Demonstrates the utility in forming C-N bonds with other heterocyclic systems. |
Applications of 1 3 Chloropropyl Pyrrolidine in Complex Molecule Synthesis
Building Block in Heterocyclic Chemistry
As a bifunctional molecule, 1-(3-chloropropyl)pyrrolidine acts as a potent electrophile in substitution reactions. The terminal chlorine atom on the propyl chain is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is harnessed by chemists to append the pyrrolidinopropyl group onto other heterocyclic systems or to construct new pyrrolidine-based structures.
Synthesis of Substituted Pyrrolidines and Pyrrolidine (B122466) Derivatives
The primary application of this compound in this context is as an alkylating agent. It readily reacts with a wide range of nucleophiles, leading to the formation of N-substituted pyrrolidine derivatives. This reaction involves the displacement of the chloride ion by a nucleophile, creating a new carbon-nucleophile bond and tethering the pyrrolidinopropyl sidechain to the nucleophilic molecule. This method is a direct and efficient way to synthesize molecules containing the pyrrolidine core. organic-chemistry.orgnih.gov
For instance, the synthesis of the antiparkinson drug Procyclidine involves the reaction of a diphenyl carbanion with this compound. nih.gov The nucleophilic carbanion attacks the electrophilic carbon of the chloropropyl group, forming the final drug molecule which features the pyrrolidinopropyl moiety.
| Nucleophile Type | Reactant Example | Resulting Product Class | Significance |
|---|---|---|---|
| Carbanion | Diphenyl(cyclohexyl)methanide | 1-Cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol (Procyclidine) | Antiparkinson drug synthesis nih.gov |
| Amine | Secondary amines (e.g., piperazine (B1678402) derivatives) | N,N'-disubstituted propylpyrrolidines | Precursors for CNS-active agents chemimpex.com |
| Thiol | Thiophenol | 3-(Phenylthio)propyl-1-pyrrolidine | Intermediates for sulfur-containing heterocycles |
Construction of Fused and Bridged Ring Systems
While this compound is not typically used to form the core of a fused or bridged ring system directly, it plays a crucial role as a precursor for introducing a flexible side chain that can subsequently participate in intramolecular cyclization reactions. nih.govrsc.orgthieme.de A common strategy involves alkylating a suitable nucleophile on a pre-existing ring system with this compound. The newly introduced pyrrolidinopropyl arm can then be chemically modified and induced to cyclize, forming a new fused or bridged structure.
This multi-step approach allows for the construction of complex, three-dimensional architectures where the pyrrolidine ring is integrated into a larger, more rigid polycyclic framework. rsc.orgrsc.org For example, a substrate containing a nucleophilic nitrogen could be alkylated with this compound, followed by a series of steps to create a reactive site on the pyrrolidinopropyl chain that can then attack another position on the original ring, thereby forming a fused system.
Role in Pharmaceutical Intermediate Synthesis
The pyrrolidine nucleus is a privileged structure in drug discovery, found in a wide array of FDA-approved medications targeting diverse diseases. mdpi.comnih.gov this compound is a valuable intermediate for the synthesis of these pharmaceuticals, providing a straightforward route to incorporate the pyrrolidinopropyl pharmacophore, which is known to interact with various biological targets. chemimpex.com
Precursor for Drug Candidates and Active Pharmaceutical Ingredients (APIs)
This compound serves as a key starting material or intermediate in the synthesis of numerous APIs. mdpi.com Its utility lies in its ability to connect the pyrrolidine ring to another molecular fragment via a stable, three-carbon linker. This structural motif is common in drugs targeting the central nervous system, among others. The synthesis of 1-(3-aminopropyl)pyrrolidine, another important pharmaceutical intermediate, can be derived from this compound, showcasing its role as a precursor. chemimpex.comfishersci.ca This amine can then be used to build more complex molecules with pharmaceutical applications. fishersci.ca
| API or Drug Class | Role of this compound | Therapeutic Area |
|---|---|---|
| Procyclidine | Direct alkylating agent in the final synthetic step. nih.gov | Antiparkinsonian, Anticholinergic nih.gov |
| Dopamine Receptor Antagonists | Used to introduce the N-propylpyrrolidine side chain, a common feature in this class. | Antipsychotic |
| Calcium Channel Blockers | Incorporates the pyrrolidine moiety, which can be crucial for binding and activity. | Cardiovascular |
Synthesis of Anti-Cancer Agents
The pyrrolidine scaffold is a recurring feature in the design of modern anti-cancer agents. mdpi.commdpi.comnih.gov While direct synthesis examples starting from this compound are specific to proprietary drug development, the general strategy involves its use to introduce the pyrrolidinopropyl side chain onto larger, complex heterocyclic cores known to possess cytotoxic activity. nih.govresearchgate.net This moiety can influence the molecule's solubility, cell permeability, and binding affinity to cancer-related targets like kinases or DNA. mdpi.comnih.gov Research has shown that various pyrrolidone and spiro-pyrrolidine derivatives exhibit significant anticancer properties, highlighting the importance of this heterocyclic unit in oncology drug design. mdpi.commdpi.com
Synthesis of Antifungal Agents
The incorporation of a pyrrolidine ring has been shown to be a successful strategy in the development of novel antifungal agents. nih.govresearchgate.netnih.govunimi.it The pyrrolidinopropyl group, introduced via this compound or similar reagents, can be appended to other heterocyclic systems known to have antifungal properties, such as thiazolidinediones. mdpi.com This can lead to hybrid molecules with enhanced potency and a better pharmacological profile. The pyrrolidine moiety often improves the compound's physical properties and can provide additional binding interactions with fungal-specific enzymes or cellular components.
Synthesis of Antiviral Agents
The pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several antiviral agents. Its unique three-dimensional structure allows it to interact with biological targets with high specificity. This compound serves as a key building block for introducing the pyrrolidinylpropyl moiety into larger molecules, a common strategy in the development of novel antiviral drugs.
Research has shown that pyrrolidine-containing compounds are effective against a range of viruses. For instance, the synthesis of potent influenza neuraminidase inhibitors has been described, featuring a pyrrolidine ring as a central component. These inhibitors demonstrate nanomolar potencies against various influenza strains in vitro. Furthermore, the pyrrolidine scaffold is integral to many antiviral drugs developed for treating hepatitis C, where they often function as inhibitors of the NS3 serine protease enzyme.
In another approach, medicinal chemists have prepared novel pyrrolidine-functionalized purine (B94841) and pyrimidine (B1678525) nucleoside analogs. While the initial compounds in one study showed limited biological activity, likely due to poor cellular uptake, this line of research highlights the continued interest in the pyrrolidine moiety for modifying nucleosides to create potential antiviral therapies. The versatility of this compound allows for its incorporation into these diverse molecular frameworks, facilitating the exploration of new antiviral candidates.
Synthesis of Analgesic and Anti-inflammatory Compounds
Pyrrolidine and its derivatives are significant intermediates in the synthesis of molecules with analgesic and anti-inflammatory properties. The pyrrolidine ring is a key structural feature in compounds designed to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. This compound can be utilized to introduce the pyrrolidinylalkyl side chain, which can influence the potency and selectivity of these inhibitors.
A study focused on the synthesis of new pyrrolidine derivatives identified compounds with significant anti-inflammatory and analgesic effects. These compounds were synthesized and then evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The research concluded that specific derivatives could serve as promising lead compounds for the development of new Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Another class of compounds, pyrrolizine derivatives, has also been investigated for anti-inflammatory and analgesic activities. Among these, Ketorolac is a well-known nonselective COX-1/2 inhibitor with potent analgesic properties. Research in this area aims to develop novel agents with high efficacy and a lower risk of gastrointestinal side effects, a common issue with traditional NSAIDs.
Table 1: Research Findings on Pyrrolidine Derivatives as Anti-inflammatory Agents
| Compound Class | Target Enzyme(s) | Key Findings | Reference |
| Pyrrolidine Derivatives | COX-1, COX-2 | Compounds A-1 and A-4 exhibited the highest anti-inflammatory and analgesic effects, respectively. | |
| Pyrrolizine Derivatives | COX-1, COX-2 | Compounds 12, 13, 16, and 17 showed higher anti-inflammatory and analgesic activities compared to ibuprofen. | |
| Diarylpyrroles | COX-1, COX-2 | Nitrile derivative 3b proved to be 38.8-fold more selective towards COX-2 over COX-1. |
Intermediate for Neurological Agents (e.g., Cediranib)
One of the most direct and significant applications of this compound is its use as a crucial intermediate in the synthesis of Cediranib (B1683797). Cediranib is a potent tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors, playing a role in inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow.
The chemical structure of Cediranib is 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(1-pyrrolidinyl)propoxy ]quinazoline. The key "3-(1-pyrrolidinyl)propoxy" side chain is introduced into the molecule using this compound.
The synthesis, as detailed in patent literature, involves the reaction of a quinazoline (B50416) intermediate, specifically 7-hydroxy-4-(4-fluoro-2-methyl-1H-indol-5-oxy)-6-methoxy quinazoline, with this compound. This nucleophilic substitution reaction is typically carried out in a suitable solvent and in the presence of a base, such as potassium carbonate. The pyrrolidine nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride and forming a new carbon-nitrogen bond, which attaches the side chain to the quinazoline core via an ether linkage. This specific step exemplifies the utility of this compound as a reliable reagent for incorporating the pyrrolidinylpropoxy functional group into complex pharmaceutical agents.
Applications in Agrochemical and Materials Science Research
Development of Agricultural Chemicals
The pyrrolidine scaffold is not only prevalent in pharmaceuticals but also appears in molecules designed for agricultural applications. While direct patent literature for this compound in specific, commercialized agrochemicals is not prominently documented, its structural motifs are found in herbicidal compounds. For example, patents describe certain pyrrolidinone derivatives and their use for controlling undesirable vegetation. This demonstrates the utility of the five-membered nitrogen-containing ring system in creating biologically active molecules for crop protection.
Furthermore, structurally related compounds like 1-(3-Aminopropyl)pyrrolidine are noted as important intermediates in the synthesis of agrochemicals. Given that this compound is a direct precursor to its amino counterpart via nucleophilic substitution, its role in the broader synthetic pathways of agricultural chemicals is implied. The chloropropyl group provides a reactive handle for linking the pyrrolidine moiety to various molecular backbones to screen for herbicidal, fungicidal, or insecticidal activity.
Polymeric and Material Applications
In materials science, this compound holds potential as a versatile chemical modifier for polymers. A common strategy for creating functional materials, particularly those with antimicrobial properties, is the post-polymerization modification or "quaternization" of existing polymer chains. This process often involves introducing quaternary ammonium (B1175870) centers (QACs) onto the polymer backbone, which imparts a positive charge and biocidal activity.
Given its structure, this compound can be used in this context. The reactive chloropropyl group can be grafted onto polymers containing nucleophilic sites (e.g., amines or hydroxyls), thereby functionalizing the material with pyrrolidine groups. Subsequently, the tertiary amine of the attached pyrrolidine ring can itself be quaternized by reacting with an alkyl halide, creating a pendant quaternary pyrrolidinium (B1226570) salt on the polymer. This modification can transform an inert polymer into a biologically active material. This approach is used to create antimicrobial surfaces for medical devices and other applications where preventing biofilm formation is critical.
Advanced Spectroscopic and Analytical Characterization in Research
Elucidation of Reaction Products and Intermediates
In the synthesis of novel compounds using "1-(3-Chloropropyl)pyrrolidine" as a precursor, a combination of spectroscopic and chromatographic techniques is employed to identify the structure of reaction products and any transient intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. For instance, in a substitution reaction where the chlorine atom is displaced by a nucleophile, characteristic shifts in the signals of the propyl chain protons and carbons would be observed. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are utilized to establish connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of more complex derivatives.
Mass spectrometry (MS) is another vital tool for identifying reaction products. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. This is particularly useful for confirming the successful incorporation of a substituent and the loss of the chlorine atom. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, helping to piece together the different components of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to analyze the composition of reaction mixtures. This technique separates the different components of a mixture, and the subsequent mass analysis of each component allows for their identification. This is particularly useful for detecting side products and unreacted starting materials, providing a more complete picture of the reaction outcome. For instance, in the synthesis of "this compound" from pyrrolidine (B122466) and 1-bromo-3-chloropropane, GC-MS can be used to monitor the progress of the reaction and identify any byproducts. chemicalbook.com
The following table illustrates typical analytical data that would be generated for a hypothetical reaction product of "this compound" with a generic nucleophile (Nu).
| Analytical Technique | Observed Data for Hypothetical Product: 1-(3-Nu-propyl)pyrrolidine | Interpretation |
| ¹H NMR | Disappearance of the triplet at ~3.6 ppm (CH₂-Cl). Appearance of new signals corresponding to the protons adjacent to the nucleophile. | Confirms the substitution of the chlorine atom. |
| ¹³C NMR | Upfield or downfield shift of the carbon signal previously bonded to chlorine (C-Cl). | Indicates a change in the chemical environment of the propyl chain. |
| HRMS (ESI+) | [M+H]⁺ ion corresponding to the exact mass of the expected product. | Confirms the elemental composition of the product. |
| GC-MS | A single major peak with a mass spectrum consistent with the desired product. | Indicates the purity of the isolated product and confirms its identity. |
Confirmation of Stereochemistry and Purity
When "this compound" is used in the synthesis of chiral molecules, for instance, through reactions involving chiral catalysts or chiral building blocks, the confirmation of stereochemistry and enantiomeric purity is of paramount importance.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. By using a chiral stationary phase, the two enantiomers of a chiral derivative of "this compound" will have different retention times, allowing for their separation and quantification. This method is routinely used to determine the enantiomeric excess (ee) of a reaction product. The choice of the chiral column and the mobile phase is critical for achieving good separation. nih.govnih.govresearchgate.net
NMR spectroscopy can also be used to determine stereochemistry, often through the use of chiral shift reagents or by derivatizing the compound with a chiral auxiliary. The resulting diastereomers will have distinct NMR spectra, allowing for the determination of their ratio.
The purity of "this compound" and its derivatives is typically assessed by HPLC and GC-MS. In an HPLC analysis for purity, the compound is injected onto a column, and the detector response is recorded over time. A pure compound will ideally show a single peak. The presence of other peaks indicates impurities, and their relative peak areas can be used to estimate the purity of the sample. chromforum.orgresearchgate.net Method validation, including linearity, accuracy, and precision, is essential for quantitative purity analysis. nih.gov
Below is a table summarizing the methods used for stereochemistry and purity confirmation.
| Analytical Goal | Technique | Principle | Typical Application |
| Enantiomeric Purity | Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Determination of enantiomeric excess (ee) of a chiral pyrrolidine derivative. researchgate.net |
| Diastereomeric Ratio | NMR Spectroscopy | Diastereomers have different chemical shifts and coupling constants. | Analysis of reaction mixtures containing diastereomeric products. |
| Chemical Purity | HPLC with UV or MS detection | Separation of the main compound from impurities based on polarity. | Quantification of the purity of a synthesized batch of a "this compound" derivative. reddit.com |
| Volatile Impurities | GC-MS | Separation of volatile compounds based on their boiling points and interaction with the stationary phase, followed by mass analysis. | Detection of residual solvents or volatile byproducts from a synthesis. nih.govnih.gov |
Future Research Directions and Computational Studies
Computational Chemistry and Molecular Modeling of Reactivity
Computational chemistry provides powerful tools for predicting and understanding the chemical behavior of molecules like 1-(3-Chloropropyl)pyrrolidine, guiding experimental design and accelerating the discovery of new applications.
Molecular modeling techniques, including Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in designing novel inhibitors based on the pyrrolidine (B122466) scaffold. nih.gov For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to study pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1), a key protein in cancer pathways. nih.gov These models generate contour maps that indicate where steric bulk, electrostatic charge, and other properties can be modified to enhance biological activity. nih.gov
Density Functional Theory (DFT) calculations are employed to elucidate reaction mechanisms and predict selectivity. beilstein-journals.org For example, computational studies on the synthesis of substituted pyrrolidine-2,3-diones have helped to map the potential energy surface of reactions, identifying the most favorable pathways and explaining why certain products are formed over others. beilstein-journals.org Such studies can reveal that a reaction's outcome is governed by kinetic rather than thermodynamic control. beilstein-journals.org Furthermore, molecular docking simulations can predict the binding modes of pyrrolidine derivatives within the active sites of target proteins, providing insights into the specific interactions that drive their biological effects. nih.gov These computational approaches are crucial for rationally designing new molecules with improved potency and selectivity.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrrolidine-containing compounds to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing reusable catalysts.
One prominent green strategy is the use of environmentally benign solvents. An efficient and sustainable method for synthesizing novel pyrrolidine-fused spirooxindoles involves a one-pot, three-component reaction conducted in an ethanol-water mixture at room temperature without a catalyst. semanticscholar.org This method is notable for its high yields and the elimination of toxic solvents and the need for column chromatography for purification. semanticscholar.org
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful green tool, significantly increasing synthetic efficiency in the preparation of pyrrolidines. nih.gov Another innovative approach involves the use of heterogeneous nanocatalysts, which can be easily recovered and reused. For example, L-proline functionalized manganese ferrite (B1171679) nanorods have been developed as a recyclable catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org This method demonstrates high yields, excellent diastereoselectivity, and the catalyst can be reused without a significant loss of activity. rsc.org
| Green Synthesis Method | Key Features | Catalyst | Solvent System | Ref. |
| Domino Reaction | Catalyst-free, room temperature, high yields. | None | EtOH–H2O | semanticscholar.org |
| Microwave-Assisted Synthesis | Increased synthetic efficiency, reduced reaction times. | Varies | Varies | nih.gov |
| Heterogeneous Nanocatalysis | Reusable catalyst, high diastereoselectivity. | L-proline functionalized manganese ferrite nanorods | Varies | rsc.org |
Exploration of Novel Biological Activities of Derivatives
The pyrrolidine scaffold is present in numerous biologically active compounds, and derivatives of this compound are continually being explored for new therapeutic applications. nih.govfrontiersin.org The versatility of the pyrrolidine ring allows for its incorporation into molecules targeting a wide range of diseases. researchgate.netnih.gov
Anticancer and Antimetastatic Activity: Derivatives of pyrrolidine have been designed as antagonists for the CXCR4 chemokine receptor, which is implicated in cancer metastasis and HIV infection. frontiersin.org Certain (S)-pyrrolidine derivatives have shown excellent binding affinity to the CXCR4 receptor, with IC50 values as low as 79 nM, and effectively inhibit CXCL12-induced cellular processes. nih.govfrontiersin.org
Antibacterial and Antimicrobial Activity: With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. nih.gov Pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. frontiersin.org For instance, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have demonstrated potent inhibition of E. coli DNA gyrase with IC50 values in the nanomolar range. frontiersin.org Novel pyrrolidine-3-carbonitrile (B51249) derivatives have also shown significant antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. ekb.eg
Antiviral and Anti-inflammatory Properties: The pyrrolidine core is found in antiviral drugs like Ombitasvir, which is used to treat Hepatitis C by inhibiting the viral protein NS5A. nih.gov Pyrrolidine analogs are also investigated for their anti-inflammatory properties, with some compounds acting through the inhibition of cyclooxygenase (COX), an enzyme responsible for producing inflammatory prostaglandins. nih.gov
Central Nervous System (CNS) Applications: Researchers have synthesized series of pyrrolidine-2,5-dione derivatives and tested them for anticonvulsant properties. nih.gov Structure-activity relationship (SAR) studies revealed that substituents at the 3-position of the pyrrolidine ring strongly influence their anticonvulsant activity. nih.gov
| Biological Target/Activity | Derivative Class | Example Finding | Ref. |
| Anticancer (Antimetastatic) | (S)-pyrrolidines | CXCR4 receptor antagonist with IC50 = 79 nM. | nih.govfrontiersin.org |
| Antibacterial | 1,2,4-oxadiazole pyrrolidines | Inhibition of E. coli DNA gyrase (IC50 = 120 ± 10 nM). | frontiersin.org |
| Antiviral (Hepatitis C) | Pyrrolidine analogs | Ombitasvir inhibits the viral protein NS5A. | nih.gov |
| Anticonvulsant | Pyrrolidine-2,5-diones | Derivative 69k showed ED50 = 80.38 mg/kg in MES test. | nih.gov |
| Anti-inflammatory | Pyrrolidine analogs | Mechanism involves inhibition of cyclooxygenase. | nih.gov |
Design of Next-Generation Catalysts for Pyrrolidine Synthesis
The development of novel catalysts is crucial for synthesizing pyrrolidine structures with high efficiency, selectivity, and under mild conditions. Research is focused on creating catalysts that are more sustainable and capable of facilitating complex chemical transformations.
Transition Metal Catalysis: Iridium-based catalysts have been developed for the reductive generation of azomethine ylides from amides and lactams. chemrxiv.org This method allows for the subsequent synthesis of highly functionalized pyrrolidines through [3+2] dipolar cycloaddition reactions under mild conditions. chemrxiv.org Palladium catalysts are also widely explored for N-alkylation reactions, which are fundamental for preparing compounds like this compound. chemrxiv.org Recent advances include the use of palladium nanoparticles supported on silica (B1680970) and bimetallic Fe-Pd catalysts derived from metal-organic frameworks (MOFs), which show excellent performance and reusability in the N-alkylation of amines with alcohols. chemrxiv.org A unified strategy using an Ir/Cu/N-PINAP catalyzed system enables the one-pot, enantioselective synthesis of various pyrrolidine alkaloids from amides and alkynes. nih.gov
Organocatalysis: Chiral pyrrolidines, particularly those derived from proline, are themselves powerful organocatalysts that promote enantioselective transformations in an environmentally friendly way by avoiding the use of metals. mdpi.com Research in this area focuses on designing structurally innovative organocatalysts to overcome limitations of early catalysts, such as poor solubility or moderate enantioselectivities. mdpi.com For example, new bifunctional organocatalysts based on nucleosides and proline have been synthesized to mediate aldol (B89426) reactions in water without additives. nih.gov
Novel Heterogeneous Catalysts: To improve sustainability, next-generation catalysts are often designed to be heterogeneous, allowing for easy separation and recycling. A novel magnetic nanomaterial-immobilized Lewis acidic ionic liquid has been synthesized and used as a recyclable catalyst for producing α-ketothioamides from ketones and pyrrolidine. researchgate.net This catalyst is easily recovered using an external magnet and maintains its performance over multiple cycles. researchgate.net
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-(3-Chloropropyl)pyrrolidine, and how can reaction efficiency be monitored?
- The compound is typically synthesized via nucleophilic substitution, where pyrrolidine reacts with 1-bromo-3-chloropropane or a similar alkylating agent in anhydrous solvents (e.g., THF or dichloromethane) under reflux. Catalysts like potassium carbonate may enhance reactivity. Reaction progress is monitored using thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of starting materials .
- Key methodological tip: Maintain inert conditions (e.g., nitrogen atmosphere) to prevent side reactions, and purify the product via vacuum distillation or recrystallization to achieve >95% purity.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy (¹H and ¹³C) is essential for verifying the pyrrolidine ring integrity and chloropropyl chain position. For example, the methylene protons adjacent to chlorine (CH₂Cl) typically resonate at δ 3.4–3.6 ppm. Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 149.6 for [M+H]⁺), while FT-IR identifies functional groups (C-Cl stretch at ~600–700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like N-alkylation or elimination during synthesis?
- Temperature control : Lower temperatures (0–25°C) reduce elimination side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine.
- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to pyrrolidine ensures complete substitution.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- The chloropropyl chain’s steric hindrance and electron-withdrawing effect from chlorine influence reaction rates. For instance, substitution with azide (NaN₃) proceeds via an Sₙ2 mechanism, with the transition state stabilized by the pyrrolidine ring’s electron-donating nature. Comparative studies with shorter-chain analogs (e.g., 1-(2-Chloroethyl)pyrrolidine) show slower kinetics due to reduced steric accessibility .
Q. How do structural modifications (e.g., chain length, substituent position) impact the compound’s biological activity?
- Chain length : The 3-chloropropyl group balances lipophilicity and steric bulk, enhancing membrane permeability compared to shorter chains.
- Substituent position : Analogues with chlorine at the terminal carbon (vs. mid-chain) exhibit stronger electrophilicity, favoring interactions with biological nucleophiles (e.g., cysteine residues in enzymes). Preliminary studies suggest potential anticancer activity via alkylation of DNA or protein targets, though this requires validation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields or biological activity across studies?
- Purity factors : Variations in product purity (e.g., residual solvents or unreacted starting materials) can skew bioactivity results. Always cross-validate purity via HPLC or elemental analysis .
- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. saline) may explain conflicting biological data. Standardize protocols using controls like cisplatin for cytotoxicity assays .
- Synthetic variability : Trace moisture during synthesis can hydrolyze the C-Cl bond, reducing reactivity. Reproduce reactions under rigorously anhydrous conditions to ensure consistency .
Methodological Recommendations
- Handling and storage : Store this compound in amber vials at 2–8°C under inert gas to prevent degradation. Use gloves and fume hoods due to potential skin/eye irritation .
- Scale-up challenges : Pilot-scale reactions may require continuous-flow systems to maintain temperature control and mixing efficiency, reducing exothermic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
